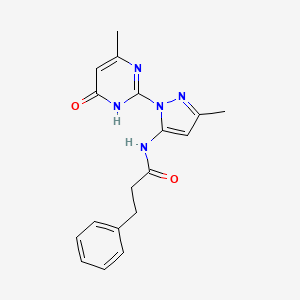

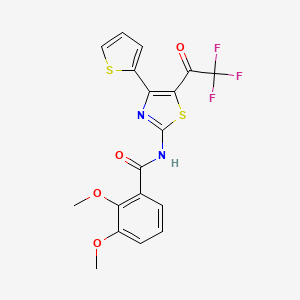

![molecular formula C22H22N6O2 B2673339 (E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-15-9](/img/structure/B2673339.png)

(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Synthesis Analysis

Quinoxalines can be synthesized through various methods. Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . These synthetic strategies and their functionalization have been documented with possible mechanistic rationalization .Molecular Structure Analysis

Quinoxalines have a bicyclic structure consisting of a benzene ring fused to a pyrazine ring . The structure of quinoxalines can be modified by the addition of various functional groups, leading to a wide range of derivatives with diverse properties .Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including acid-catalyzed rearrangements . They can also react with nucleophilic reactants, leading to biheterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxalines can be influenced by the presence of different functional groups and the nature of the π-linker . Changes in these factors can affect properties such as UV/Vis spectral responses and fluorescence properties .科学的研究の応用

Optoelectrochemical Properties

The compound has been used in the study of optoelectrochemical properties of 6H-indolo[2,3-b]quinoxaline amine derivatives . The photophysical properties of these molecules, such as intramolecular charge transfer transitions and emission, were influenced by the nature of the peripheral amines .

Synthesis of Imines

The compound has been used in the synthesis of imines by photo-oxidative amine cross-condensation . The methodology was successfully applied for the synthesis of an antitumor agent (PMX-610) .

Solid-State Luminescent

The compound has been used in the development of a new synthesis method for the furo[2,3-b]quinoxaline core . It was found that the compound exhibited favorable aggregation induced emissive enhancement behavior and reasonable hole mobility .

4. Bcr-Abl and Histone Deacetylase Dual Inhibitors The compound has been used in the design of cancer drug development by combination of breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity . The designed compounds showed inhibitory activity against Bcr-Abl and HDAC1 .

5. Synthesis of Cyclic Unprotected N–Me and N–H 2,3-Aminoethers The compound has been used in the synthesis of cyclic unprotected N–Me and N–H 2,3-aminoethers using an olefin aziridination–aziridine ring-opening domino reaction .

Inhibition of miR-21

The compound has been used in the inhibition of miR-21 . The serinol capping at 3′ and 5′ends and the interspersed 2′-O-(R-2-amino-3-methoxypropyl) uridine units enhance the nuclease resistance and efficacy of 2′-O-methyl RNA for the inhibition of miR-21 .

作用機序

将来の方向性

特性

IUPAC Name |

2-amino-1-[(E)-benzylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-30-13-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-8-3-2-4-9-15/h2-6,8-11,14H,7,12-13,23H2,1H3,(H,24,29)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJAOTLQXLJFRY-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

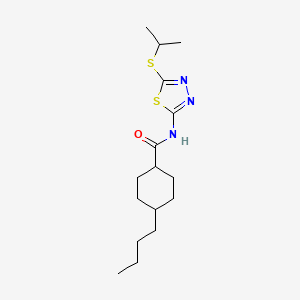

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

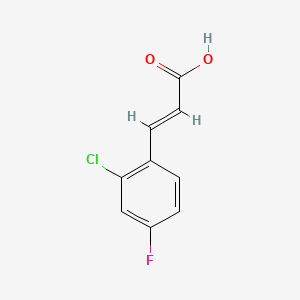

![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)

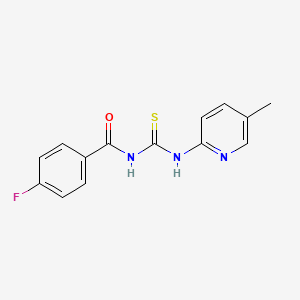

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-chlorobenzoate](/img/structure/B2673272.png)

![7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2673278.png)

![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)